N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide
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Overview
Description
N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide is a complex organic compound that belongs to the class of aminopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the amino group, and the coupling of the phenylpropanamide moiety. One common synthetic route involves the reaction of 2-methyl-4,6-dichloropyrimidine with 4-methylphenylamine to form the intermediate 2-methyl-6-(4-methylphenylamino)pyrimidine. This intermediate is then reacted with 4-aminobenzene to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound specifically binds to the active site of tyrosine kinases, inhibiting their activity and thereby blocking the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another aminopyrimidine compound used as a therapeutic agent for leukemia.
Dasatinib: A similar compound with a broader spectrum of kinase inhibition.
Nilotinib: A more potent inhibitor of specific tyrosine kinases compared to imatinib.
Uniqueness
N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide is unique due to its specific structural features that allow for selective inhibition of certain enzymes. Its combination of a pyrimidine ring with an amino group and a phenylpropanamide moiety provides a distinct pharmacophore that can be fine-tuned for targeted therapeutic applications.
Properties
Molecular Formula |
C27H27N5O |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C27H27N5O/c1-19-8-11-22(12-9-19)30-25-18-26(29-20(2)28-25)31-23-13-15-24(16-14-23)32-27(33)17-10-21-6-4-3-5-7-21/h3-9,11-16,18H,10,17H2,1-2H3,(H,32,33)(H2,28,29,30,31) |
InChI Key |
JBJIRPFFAVHRRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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